molecular formula C15H12INO3 B3373202 2-[4-(2-Iodobenzamido)phenyl]acetic acid CAS No. 954254-16-1

2-[4-(2-Iodobenzamido)phenyl]acetic acid

Cat. No.: B3373202
CAS No.: 954254-16-1
M. Wt: 381.16 g/mol
InChI Key: BUXXZNHUYINGMY-UHFFFAOYSA-N
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Description

Overview of Phenylacetic Acid Derivatives in Academic Research

Phenylacetic acid and its derivatives are a versatile class of compounds with a rich history in scientific research. mdpi.com They are recognized for their presence in natural systems and their utility as building blocks in medicinal chemistry. mdpi.comresearchgate.net

Phenylacetic acid (PAA) was identified as a naturally occurring auxin in plants nearly a century ago. nih.gov Auxins are a class of phytohormones critical for plant growth and development. oup.combiorxiv.org For many years, research on auxins was heavily focused on indole-3-acetic acid (IAA), another primary auxin. researchgate.netnih.gov Consequently, research into PAA's specific roles and metabolism languished for a considerable period. researchgate.netnih.gov

In the 1980s, interest in PAA resurged, with studies highlighting its widespread presence and bioactivity in bacteria, fungi, algae, and land plants. researchgate.netnih.gov Despite this, PAA's functions remained less understood compared to IAA. nih.gov Recent research has significantly advanced our understanding of PAA homeostasis. nih.gov Although PAA generally shows lower biological activity than IAA, it is often found in much higher concentrations in various plant tissues. nih.gov

Modern analytical techniques have identified novel PAA metabolites, including conjugates with amino acids (like leucine, phenylalanine, and valine) and glucose. oup.combiorxiv.orgbiorxiv.org Studies show that PAA and IAA share some metabolic pathways, indicating a complex regulatory network that maintains auxin balance in plants. oup.combiorxiv.org

The benzamido and iodophenyl moieties are significant functional groups in the design of biologically active molecules.

The benzamide (B126) group is a common feature in many pharmacologically active compounds. mdpi.com Its amide bond is a crucial structural element in medicinal chemistry, contributing to a molecule's ability to interact with biological targets. mdpi.com Benzamide derivatives are investigated for a wide range of applications, including as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in Alzheimer's disease research. mdpi.comnih.gov The benzamide structure allows for diverse chemical modifications, making it a valuable scaffold for developing new targeted therapies. mdpi.comscience.gov For instance, N-phenylbenzamide derivatives have been studied for their ability to target the DNA of kinetoplastid parasites. nih.gov

The iodophenyl group is particularly useful for developing probes for biological imaging and as a key component in certain therapeutic agents. The iodine atom can be substituted with a radioactive isotope, such as ¹²⁵I or ¹³¹I, allowing the compound to be used as a radiopharmaceutical for imaging tumors or studying metabolic pathways. nih.govepa.gov The presence of an iodine atom on a phenyl ring can also influence the compound's binding affinity to its target. Furthermore, the iodophenyl group is a versatile handle in chemical synthesis, readily participating in cross-coupling reactions like the Suzuki-Miyaura reaction to create more complex molecules. nih.gov This synthetic flexibility is crucial for generating libraries of compounds for drug discovery programs. acs.org

Rationale for Investigating 2-[4-(2-Iodobenzamido)phenyl]acetic Acid

The specific structure of this compound provides a clear basis for its investigation in chemical biology. The molecule is purposefully designed, combining a biologically relevant core with functional groups that enable specific scientific inquiry.

The molecular architecture of this compound is key to its potential for biological interaction and recognition.

Phenylacetic Acid Scaffold : The core structure is a derivative of phenylacetic acid, a class of compounds known to interact with various biological systems. mdpi.comnih.gov This scaffold provides a foundational element that can be recognized by enzymes or receptors that interact with endogenous metabolites.

Benzamide Linker : The amide bond of the benzamido group introduces rigidity and hydrogen bonding capabilities (both donor and acceptor sites). These features are critical for specific binding to protein targets, as seen in numerous enzyme inhibitors and receptor ligands. mdpi.comnih.gov

Iodophenyl Group : The ortho-iodine atom on the benzoyl ring introduces a bulky, lipophilic substituent. This can influence the molecule's conformation and create specific steric and electronic interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity. The position of the iodine is crucial and can dictate the orientation of the molecule within a binding site.

Together, these components create a molecule with a defined three-dimensional shape and chemical properties that are conducive to selective molecular recognition by biological macromolecules.

The features of this compound make it a promising candidate for two primary research applications:

Research Probe : The presence of the iodophenyl group makes the compound a prime candidate for radiolabeling. nih.gov By synthesizing the molecule with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), it can be transformed into a molecular probe. epa.gov Such probes are invaluable for in vitro and in vivo studies, including enzyme assays, receptor binding studies, and non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) to visualize biological processes or the location of specific targets within an organism. nih.gov

Lead Compound Scaffold : This molecule serves as an excellent starting point or "scaffold" for drug discovery. nih.gov The phenylacetic acid core is found in several well-known non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The defined structure with its various modifiable points—the carboxylic acid, the phenyl rings, and the iodine atom (which can be replaced via cross-coupling reactions)—allows medicinal chemists to systematically alter the structure to optimize biological activity, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Scope and Objectives of Academic Research on the Compound

Academic research focused on this compound would likely pursue several key objectives driven by its chemical structure. The primary goals would be to explore its utility as a tool for basic research and as a foundational structure for applied medicinal chemistry.

Key Research Objectives:

Synthesis and Characterization : Developing efficient and scalable synthetic routes to produce the compound and its analogs. google.com

Biological Screening : Testing the compound against a wide array of biological targets, such as enzymes (e.g., kinases, proteases, oxidoreductases) and receptors (e.g., nuclear hormone receptors), to identify potential biological activity. nih.gov

Structural Biology : If a biological target is identified, co-crystallizing the compound with its target protein to understand the specific molecular interactions that govern its binding and activity.

Development as an Imaging Agent : Synthesizing a radiolabeled version of the compound and evaluating its potential as an imaging probe in cell cultures and animal models to track the distribution and behavior of its biological target. nih.gov

Structure-Activity Relationship (SAR) Studies : Systematically modifying the compound's structure—for example, by changing the position of the iodine atom, substituting it with other halogens, or altering the phenylacetic acid moiety—to determine which parts of the molecule are essential for its biological effects. nih.govmdpi.com

This structured approach allows researchers to fully characterize the molecule's chemical and biological properties, paving the way for its potential use as a novel research tool or the starting point for new therapeutic agents.

Chemical Compound Data

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₅H₁₂INO₃
Molecular Weight 381.17 g/mol
IUPAC Name This compound
Synonyms 2-{4-[(2-iodobenzene)amido]phenyl}acetic acid
CAS Number 16790861

Data sourced from PubChem and other chemical databases. scbt.comuni.lu

Table 2: List of Compounds Mentioned

Compound Name
2,4-dichlorophenoxyacetic acid
This compound
3,4-dihydroxyphenylacetic acid
4-bromophenylacetic acid
4-chlorophenylacetic acid
4-methylphenylacetic acid
4-trifluoromethylphenylacetic acid
Acetic acid
Acetylsalicylic acid
Atenolol
Benzamide
Bendazol
Camylofin
Chlorantraniliprole
Cyclopentolate
Diclofenac (B195802)
Fenoprofen
Flubendiamide
Flufenacet
Flurbiprofen
Flutolanil
Ibuprofen (B1674241)
Indole-3-acetic acid (IAA)
Ketoprofen
Lorcainide
Naproxen
o-chlorophenylacetic acid
Penicillin G
Phenacemide
Phenelzine
Phenindione
Phenylacetic acid (PAA)
Phenylacetyl-glucose
Phenylacetyl-leucine
Phenylacetyl-phenylalanine
Phenylacetyl-valine
Sodium phenylacetate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(2-iodobenzoyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO3/c16-13-4-2-1-3-12(13)15(20)17-11-7-5-10(6-8-11)9-14(18)19/h1-8H,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXXZNHUYINGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis of 2 4 2 Iodobenzamido Phenyl Acetic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections." amazonaws.com For 2-[4-(2-Iodobenzamido)phenyl]acetic acid, the primary disconnections reveal the key bond formations required for its assembly.

Amide Bond Formation Strategies

The most evident disconnection in the target molecule is the amide bond linking the 2-iodobenzoyl and the 4-aminophenylacetic acid moieties. amazonaws.com The formation of this C-N bond is a cornerstone of organic synthesis. scilit.com

A common and direct approach involves the coupling of a carboxylic acid (or its activated derivative) with an amine. scilit.com In this case, the retrosynthetic disconnection suggests 2-iodobenzoic acid and 4-aminophenylacetic acid as the primary precursors.

Key Precursors Identified through Amide Disconnection:

Precursor 1Precursor 2
2-Iodobenzoic acid4-Aminophenylacetic acid

Construction of the Phenylacetic Acid Core

The phenylacetic acid moiety, specifically 4-aminophenylacetic acid, represents a critical building block. The synthesis of phenylacetic acid and its derivatives can be approached in several ways. wikipedia.org One common method involves the conversion of a corresponding benzyl (B1604629) halide. For instance, a benzyl bromide can be reacted with a cyanide salt to form a benzyl cyanide, which is then hydrolyzed to the phenylacetic acid. mdpi.com

Another strategy involves the Willgerodt-Kindler reaction, which can convert acetophenones to the corresponding phenylacetamides, followed by hydrolysis. While effective, this method can produce hydrogen sulfide, posing environmental concerns. google.com Modern approaches often utilize palladium-catalyzed carbonylation reactions of benzyl halides or related substrates. google.com A scalable synthesis of phenylacetic acids has also been developed through the iodide-catalyzed reduction of mandelic acids. nih.gov

Introduction of Halogen Substituents

The iodine atom on the benzoyl ring is a key feature of the target molecule. The introduction of halogens onto aromatic rings is a fundamental transformation in organic synthesis. researchgate.net For the synthesis of 2-iodobenzoic acid, a common starting material is anthranilic acid (2-aminobenzoic acid). Through a Sandmeyer-type reaction, the amino group can be converted to a diazonium salt, which is then displaced by iodide, typically from potassium iodide.

Alternatively, direct iodination of benzoic acid can be challenging due to the deactivating nature of the carboxylic acid group. However, methods using stronger iodinating agents or catalysis can be employed. The introduction of iodine can also be achieved on a precursor molecule. For instance, ethyl 2-(4-aminophenyl)acetate (B8474992) can be iodinated using N-iodosuccinimide to produce ethyl 2-(4-amino-3-iodophenyl)acetate. chemicalbook.com

Optimized Synthetic Routes for this compound

Based on the retrosynthetic analysis, an optimized synthetic route can be designed. A practical and efficient pathway involves the coupling of 2-iodobenzoic acid and 4-aminophenylacetic acid.

Step-by-Step Reaction Protocols and Conditions

A general and effective method for the synthesis of this compound involves the activation of 2-iodobenzoic acid followed by its reaction with 4-aminophenylacetic acid.

A Representative Synthetic Protocol:

Activation of 2-Iodobenzoic Acid: 2-Iodobenzoic acid is converted to its more reactive acyl chloride. This is typically achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (B109758) (DCM) or toluene (B28343), sometimes with a catalytic amount of dimethylformamide (DMF).

Amide Coupling: The resulting 2-iodobenzoyl chloride is then added, often dropwise, to a solution of 4-aminophenylacetic acid in a suitable solvent. A base, such as triethylamine (B128534) (TEA) or pyridine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction is often stirred at room temperature or slightly elevated temperatures to ensure completion.

Work-up and Purification: After the reaction is complete, a standard aqueous work-up is performed to remove unreacted starting materials and byproducts. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Table of Reaction Conditions:

StepReagentsSolventTemperatureTime
Activation2-Iodobenzoic acid, Thionyl chlorideTolueneReflux2-4 hours
Coupling2-Iodobenzoyl chloride, 4-Aminophenylacetic acid, TriethylamineDichloromethane0°C to Room Temp4-12 hours
PurificationCrude productEthanol/Water--

Catalyst Systems and Reaction Efficiencies (e.g., Palladium-catalyzed couplings)

While the direct amide coupling is a robust method, palladium-catalyzed reactions offer alternative and often highly efficient routes for constructing the core structures or forming the final amide bond. libretexts.org

Palladium catalysts are particularly useful for C-C and C-N bond-forming reactions. libretexts.orgnih.gov For instance, a Suzuki or Heck coupling could be envisioned to construct the biphenyl (B1667301) backbone if analogues with a direct link between the two aromatic rings were desired. libretexts.org

In the context of amide bond formation, palladium catalysts can be used in carbonylation reactions. For example, an aryl halide (like 2-iodoaniline) could be coupled with a phenylacetic acid derivative under a carbon monoxide atmosphere in the presence of a palladium catalyst and a suitable ligand. nih.gov These methods, while powerful, often require careful optimization of the catalyst, ligand, base, and solvent system to achieve high yields and selectivity. tcgls.com The reactivity order for halogens in many palladium-catalyzed couplings is I > Br > Cl. libretexts.org

Synthesis of Structurally Related Analogues and Derivatives

The modular nature of the synthesis of this compound allows for systematic modifications to explore structure-activity relationships. These modifications can be broadly categorized into three areas: altering the substitution pattern on the benzamido ring, modifying the phenylacetic acid side chain, and preparing isomeric forms of the parent compound.

The exploration of substituent effects on the benzamido portion of the molecule is crucial for understanding its chemical and biological properties. This is typically achieved by replacing 2-iodobenzoic acid with other substituted benzoic acids in the amide bond formation step. A general and efficient method for this is the direct amidation of phenylacetic acid derivatives with various benzylamines, which can be catalyzed by reagents like nickel dichloride. researchgate.net The yields of these reactions are sensitive to both the electronic and steric effects of the substituents on the aromatic ring. researchgate.net

For instance, the synthesis of various substituted benzyloxyphenylacetic acids has been undertaken to evaluate their biological activities. researchgate.net The general synthetic approach involves the coupling of a substituted phenol (B47542) with an ethyl bromoacetate, followed by hydrolysis to the corresponding phenylacetic acid. This highlights the feasibility of introducing a wide range of substituents.

A common strategy for creating a library of analogues involves starting with a core structure and functionalizing it. For example, 4-aminophenylacetic acid can be condensed with phthalic anhydride (B1165640) to protect the amino group. srce.hr The resulting (dioxoisoindolin-2-yl)phenylacetic acid can then be converted to its acid chloride and reacted with a variety of aromatic amines to yield a diverse set of amide derivatives. srce.hr

The following table illustrates the synthesis of various benzamido analogues starting from 4-aminophenylacetic acid and different substituted benzoyl chlorides.

EntrySubstituted Benzoyl ChlorideResulting AnalogueNotes
12-Iodobenzoyl chlorideThis compoundThe target compound.
22-Chlorobenzoyl chloride2-[4-(2-Chlorobenzamido)phenyl]acetic acidExplores the effect of a different halogen at the ortho position.
34-Nitrobenzoyl chloride2-[4-(4-Nitrobenzamido)phenyl]acetic acidIntroduces a strong electron-withdrawing group. This intermediate can be further reduced to the corresponding amino derivative. researchgate.net
44-Methoxybenzoyl chloride2-[4-(4-Methoxybenzamido)phenyl]acetic acidIntroduces an electron-donating group.
53,4,5-Triphenylbenzoyl chloride2-[4-(3,4,5-Triphenylbenzamido)phenyl]acetic acidIntroduces bulky aromatic substituents. nih.gov

This table is a representative example of possible analogues and is not exhaustive.

Modifications to the phenylacetic acid side chain can significantly influence the molecule's properties. These modifications can include altering the length of the alkyl chain, introducing substituents on the alpha-carbon, or replacing the carboxylic acid with bioisosteres.

One common modification is the introduction of alkyl groups to the alpha-carbon of the acetic acid moiety. For example, 2-arylpropionic acids can be prepared by the alkylation of aromatic compounds with 2-(sulfonyloxy)propionic esters. nih.gov Another approach involves the carbonylation of benzyl halides under phase transfer conditions to produce phenylacetic acids. nih.gov

The carboxylic acid group itself can be esterified or converted to an amide. For instance, the esterification of phenylacetic acid with tert-butyl alcohol can be achieved using benzotriazole (B28993) esters as intermediates. manac-inc.co.jp The synthesis of (2'S)-2',3'-dihydroxypropyl 2-phenylacetate, an ester of phenylacetic acid, has also been reported, demonstrating the feasibility of introducing more complex ester groups. google.com

Furthermore, the entire phenylacetic acid moiety can be replaced with a bioisostere, such as a 3-hydroxy-5-isoxazoleacetic acid, to explore different chemical space while potentially retaining key biological interactions. srce.hr

The table below outlines some potential modifications to the phenylacetic acid side chain.

EntryModificationResulting AnalogueSynthetic Approach
1α-Methylation2-[4-(2-Iodobenzamido)phenyl]propionic acidAlkylation of the corresponding phenylacetonitrile (B145931) followed by hydrolysis.
2EsterificationMethyl 2-[4-(2-Iodobenzamido)phenyl]acetateReaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. srce.hr
3Amidation2-[4-(2-Iodobenzamido)phenyl]acetamideActivation of the carboxylic acid (e.g., as an acid chloride) followed by reaction with ammonia. nih.gov
4Chain extension3-[4-(2-Iodobenzamido)phenyl]propanoic acidArndt-Eistert homologation or similar chain extension methodologies.
5Bioisosteric replacementN-(4-(5-(carboxymethyl)isoxazol-3-yl)phenyl)-2-iodobenzamideSynthesis of a 3-hydroxy-5-isoxazoleacetic acid derivative and subsequent amidation. srce.hr

This table is a representative example of possible modifications and is not exhaustive.

The preparation of isomeric forms of this compound is essential for a comprehensive understanding of its structure-activity relationship. This is achieved by varying the position of the iodo substituent on the benzoyl group or the position of the carboxymethyl group on the aniline (B41778) ring.

The synthesis of regioisomers with the iodo group at the meta or para position of the benzamido ring can be accomplished by using 3-iodobenzoic acid or 4-iodobenzoic acid, respectively, in the initial acylation step. The choice of iodination reagent and conditions can also be used to selectively introduce iodine at different positions on an aromatic ring. nih.gov

For the phenylacetic acid portion, isomers such as 2-[3-(2-iodobenzamido)phenyl]acetic acid or 2-[2-(2-iodobenzamido)phenyl]acetic acid can be synthesized by starting with 3-aminophenylacetic acid or 2-aminophenylacetic acid, respectively. The synthesis of various substituted phenylacetic acids, including ortho- and meta-substituted derivatives, is well-documented. orgsyn.org

The following table presents the isomeric forms that can be synthesized by altering the substitution pattern.

EntryIsomerStarting Materials
12-[4-(3-Iodobenzamido)phenyl]acetic acid4-Aminophenylacetic acid and 3-iodobenzoyl chloride
22-[4-(4-Iodobenzamido)phenyl]acetic acid4-Aminophenylacetic acid and 4-iodobenzoyl chloride
32-[3-(2-Iodobenzamido)phenyl]acetic acid3-Aminophenylacetic acid and 2-iodobenzoyl chloride
42-[2-(2-Iodobenzamido)phenyl]acetic acid2-Aminophenylacetic acid and 2-iodobenzoyl chloride

This table is a representative example of possible isomers and is not exhaustive.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification of synthetic intermediates and the final compound, this compound, is critical to ensure high purity for subsequent analytical and biological studies. The primary methods employed are chromatographic separations and recrystallization.

Chromatographic techniques are widely used for the purification of phenylacetic acid derivatives and their precursors. Flash column chromatography is a common method for purifying crude reaction mixtures. researchgate.netacs.org The choice of eluent is crucial for achieving good separation. For example, a mixture of toluene and ethyl acetate (B1210297) has been used to purify N-(2'-Chloro-6'-methylphenyl)-N-chloroacetyl-4-methylaniline. acs.org

High-performance liquid chromatography (HPLC) is another powerful technique for both analytical and preparative separations. google.com For instance, the purification of 2-[4-(2-oxocyclopentylidenemethyl)phenyl]propionic acid was achieved using high-speed liquid chromatography. google.com The separation of phenylacetic acid itself can be achieved by reversed-phase HPLC using a mobile phase of acetonitrile (B52724), water, and an acid such as phosphoric or formic acid. youtube.com

The table below provides examples of chromatographic conditions used for the purification of related compounds.

Compound TypeChromatographic MethodStationary PhaseEluent/Mobile PhaseReference
Amide derivativesFlash Column ChromatographySilica GelEthyl Acetate/Toluene acs.org
Phenylacetic acid derivativesHigh-Speed Liquid ChromatographyNot specifiedEthyl Acetate/Hexane google.com
Phenylacetic acidReversed-Phase HPLCC18Acetonitrile/Water/Phosphoric Acid youtube.com
Iodinated aromatic compoundsFlash Column ChromatographySilica Geln-Hexane nih.gov

This table provides illustrative examples of chromatographic conditions.

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is paramount; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. mdpi.com For phenylacetic acid derivatives, a variety of solvents and solvent mixtures have been employed.

For example, 2-[(3,4,5-triphenyl)phenyl]acetamide has been recrystallized from a cyclohexane/dioxane mixture. google.com The corresponding carboxylic acid was recrystallized from toluene and acetonitrile. google.com In another instance, the crude product of a reaction was recrystallized from a 1:1 by volume mixture of ethyl acetate and hexane. google.com The purification of p-aminophenylacetic acid has been achieved by recrystallization from a large volume of distilled water. acs.org

The following table summarizes recrystallization solvents used for related compounds.

CompoundRecrystallization Solvent(s)Reference
2-[(3,4,5-Triphenyl)phenyl]acetamideCyclohexane/Dioxane google.com
2-[(3,4,5-Triphenyl)phenyl]acetic acidToluene and Acetonitrile google.com
2-[4-(2-Oxocyclopentylidenemethyl)phenyl]propionic acid derivativeEthyl Acetate/Hexane (1:1) google.com
p-Aminophenylacetic acidWater acs.org
4-Nitrophenylacetic acidDistilled water and glacial acetic acid

This table provides illustrative examples of recrystallization solvents.

Green Chemistry Approaches in Synthesis

The growing emphasis on environmental sustainability in the pharmaceutical industry has spurred the development of green chemistry approaches for synthesizing active pharmaceutical ingredients and their intermediates. researchgate.net The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netijsrch.com For a molecule like this compound, which contains a crucial amide bond, traditional synthesis methods often rely on stoichiometric coupling agents that generate significant waste and pose purification challenges. sigmaaldrich.comrsc.org Consequently, research has focused on developing greener alternatives that are more efficient, use less hazardous materials, and are more environmentally benign. ijsrst.com

A primary focus of green amide bond formation is the replacement of conventional coupling reagents with catalytic systems. rsc.org These modern catalytic methods offer improved atom economy and simpler product isolation. rsc.org Another key area is the use of alternative energy sources, such as microwave irradiation and ultrasound, which can significantly shorten reaction times and reduce energy consumption compared to conventional heating. nih.govpreprints.org

Enzymatic Synthesis

Biocatalysis represents a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. Enzymes, particularly lipases, have been effectively used for amidation reactions. nih.gov A notable example is the use of Candida antarctica lipase (B570770) B (CALB) as a biocatalyst for the direct coupling of carboxylic acids and amines. nih.gov This enzymatic approach can proceed efficiently in green solvents like cyclopentyl methyl ether, avoiding the need for harsh reagents and simplifying purification to yield amides with high purity and excellent yields. nih.gov The use of enzymes aligns with green chemistry principles by operating under mild conditions and often in aqueous or benign solvent systems. viamedica.pl

Catalytic Amidation

The development of catalytic direct amidation is a significant step toward greener synthesis. Traditional methods often require superstoichiometric amounts of activating agents, leading to poor atom economy. sigmaaldrich.com Green chemistry seeks to replace these with catalytic alternatives.

Boronic Acid Catalysis : Aryl boronic acids have emerged as effective organocatalysts for direct amidation reactions. rsc.org They can facilitate the coupling of carboxylic acids and amines at room temperature or under reflux, eliminating the need for wasteful coupling agents. sigmaaldrich.comrsc.org While some boronic acid catalysts require moderate to high temperatures, ongoing research aims to develop more active catalysts that function under milder conditions. rsc.org

Solid-Acid Catalysis : Environmentally benign solid catalysts, such as montmorillonite (B579905) K-10 clay and various acid resins, offer a greener pathway for esterification and amidation reactions. tandfonline.com These catalysts are advantageous as they can be easily separated from the reaction mixture and potentially recycled. For instance, the synthesis of ibuprofen (B1674241) piconol, an amide derivative, demonstrated a significant improvement in atom economy (from 68% to 94%) when using a solid catalyst instead of traditional methods involving thionyl chloride. tandfonline.com

Nanocatalysts : Magnetic nanoparticles, such as CuFe2O4@SiO2, are being explored as recyclable catalysts for organic synthesis. biolmolchem.com Their high surface area and magnetic properties allow for easy separation and reuse, which is a key advantage for sustainable industrial processes. biolmolchem.com

Alternative Energy Sources and Solvents

The choice of energy source and solvent profoundly impacts the environmental footprint of a synthetic process.

Microwave-Assisted Synthesis : Microwave irradiation has been successfully employed to accelerate organic reactions, often leading to higher yields in significantly shorter times. nih.govpreprints.org For example, in the synthesis of ethenzamide, another benzamide (B126) derivative, using microwave radiation shortened the reaction time from 15 minutes (conventional heating) to just 90 seconds, with an improved yield. preprints.org

Ultrasound-Assisted Synthesis (Sonochemistry) : Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. This method has been applied to the synthesis of various heterocyclic compounds, often in green solvents like water, providing high yields in short reaction times. nih.gov

Green Solvents : A major goal of green chemistry is to replace volatile and hazardous organic solvents. Water is an ideal green solvent for many reactions. chemrxiv.org Methods have been developed for direct amidation in water, which are metal-free, additive-free, and base-free, presenting a truly eco-friendly pathway for amide bond formation. chemrxiv.org Solvent-free, or "neat," conditions, where the reaction is run without any solvent, represent another highly effective green strategy, often combined with microwave or grinding techniques. ijsrst.commdpi.com

The following table summarizes and compares various green synthetic approaches applicable to the formation of amide bonds, a key structural feature in this compound.

MethodCatalyst / ReagentSolventEnergy SourceKey AdvantagesReference(s)
Enzymatic Amidation Candida antarctica lipase B (CALB)Cyclopentyl methyl ether (green solvent)Conventional HeatingHigh selectivity, mild conditions, high purity, no intensive purification nih.gov
Solid-Acid Catalysis Montmorillonite K-10TolueneConventional HeatingHigh atom economy (94%), reusable catalyst, environmentally benign tandfonline.com
Microwave-Assisted PTC Tetrabutylammonium bromide (TBAB)WaterMicrowave (90 s)Very short reaction time, high yield (92%), use of water as solvent preprints.org
Ultrasound-Assisted K2CO3WaterUltrasound (60 min)Rapid, efficient, use of water as solvent, high yields (up to 90%) nih.gov
Direct Amidation in Water None (Metal/Additive-free)WaterConventional HeatingEco-friendly, simple, avoids catalysts and additives chemrxiv.org
Traditional Method Thionyl chlorideNot specifiedConventional HeatingEstablished method tandfonline.com

This table is interactive. Click on the headers to sort the data.

The following table provides details on specific green synthesis methodologies for amide-containing compounds, highlighting the conditions and outcomes.

ProductReactantsCatalyst/ConditionsYieldReference
Various Amides Carboxylic acids, AminesCandida antarctica lipase B, cyclopentyl methyl ether, 60 °CExcellent nih.gov
Ibuprofen piconol Ibuprofen, Pyridine-2-methanolMontmorillonite K-10, Toluene, reflux82% tandfonline.com
Ethenzamide Salicylamide, Ethyl iodideTBAB, K2CO3, Microwave (90 s), solvent-free92% preprints.org
N-(1H-arylimidazol-2-yl)arylsulfonamides 2-(methylsulfanyl)-benzimidazole, ArylsulfonamidesK2CO3, Water, Ultrasound (60 min)90% nih.gov
2-[(3,4,5-triphenyl)phenyl]acetic acid 2-[(3,4,5-triphenyl)phenyl]acetamideaq. HCl, TiCl4 (catalytic)85% mdpi.com

This table is interactive. Click on the headers to sort the data.

These examples underscore a clear trend towards developing more sustainable synthetic routes in pharmaceutical chemistry. By integrating biocatalysis, recyclable catalysts, alternative energy sources, and benign solvents, it is possible to significantly reduce the environmental impact of producing complex molecules like this compound and its analogues. researchgate.net

Lack of Scientific Data Precludes Analysis of this compound

A thorough review of available scientific literature reveals a significant absence of published research on the chemical compound This compound . Consequently, an in-depth article detailing its in vitro biological evaluation, as requested, cannot be generated at this time. The specified outline, focusing on cellular antiproliferative assays and enzyme inhibition kinetics, requires specific experimental data that is not present in the public domain for this particular molecule.

While extensive research exists on related chemical structures and their biological activities, any attempt to extrapolate such findings to "this compound" would be purely speculative and would violate the strict requirement to focus solely on the specified compound. Scientific integrity demands that the content be based on direct experimental evidence.

The requested sections and subsections, including:

In Vitro Biological Evaluation and High Throughput Screening

Enzyme Inhibition Kinetics and Mechanism Studies

Reversibility and Irreversibility Assays

all necessitate specific data points such as IC50 values from cell viability assays and kinetic constants from enzyme inhibition studies. Without primary research articles or database entries for "2-[4-(2-Iodobenzamido)phenyl]acetic acid," it is impossible to provide the detailed, informative, and scientifically accurate content required.

Further investigation would be contingent on the future publication of research dedicated to the synthesis and biological characterization of this specific compound.

Receptor Binding and Functional Assays

A comprehensive review of scientific literature and patent databases did not yield any specific data on ligand displacement studies for the compound This compound . Consequently, its binding affinity and selectivity for specific biological receptors have not been publicly characterized. Ligand displacement assays are a fundamental component of in vitro pharmacology, utilized to determine how strongly a compound binds to a receptor by measuring its ability to displace a known, often radiolabeled, ligand. The absence of such published data indicates that the receptor interaction profile of this compound is not established in the public domain.

There is no publicly available information regarding the agonist or antagonist activity of This compound in cellular systems. Functional assays, which are designed to measure the physiological response of cells upon exposure to a compound, have not been reported for this molecule. Therefore, it is not known whether this compound acts to stimulate (agonist) or block (antagonist) the function of any particular cellular receptors.

Modulation of Specific Biochemical Pathways

The interaction of a compound with cellular signaling and metabolic pathways is critical to understanding its pharmacological potential. Research into this compound has explored its influence on several key processes.

Protein prenylation is a post-translational modification essential for the function of numerous proteins involved in cell signaling, including small GTPases. nih.gov This process involves the attachment of farnesyl or geranylgeranyl isoprenoid groups to cysteine residues within target proteins, a reaction catalyzed by farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase-I and -II). nih.gov The inhibition of protein prenylation has been investigated as a therapeutic strategy, particularly in oncology. nih.gov At present, there are no specific studies available in the public domain that detail the direct impact of this compound on protein prenylation or the activity of prenyltransferase enzymes.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors (PPARα, PPARγ, and PPARβ/δ) that play a crucial role in the regulation of lipid and glucose metabolism, inflammation, and cellular proliferation. nih.govnih.gov They are activated by endogenous ligands, such as fatty acids, and synthetic compounds, including fibrates and thiazolidinediones. nih.gov Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA response elements to modulate gene transcription. nih.gov A review of the existing literature reveals no direct evidence or research data on the activation or inhibition of any PPAR isoform by this compound.

DNA methylation is a fundamental epigenetic mechanism that involves the addition of a methyl group to DNA, primarily at CpG sites, leading to the regulation of gene expression. mdpi.com This process is catalyzed by DNA methyltransferases (DNMTs) and is vital for normal development and cellular differentiation. mdpi.com Aberrant DNA methylation patterns are a hallmark of various diseases, including cancer. mdpi.com There is currently a lack of published research investigating the effects of this compound on DNA methylation patterns or the activity of DNMT enzymes.

Cancer cells often exhibit a heightened dependence on glutamine, which serves as a key nutrient for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis. nih.govnih.gov The metabolic pathway of glutaminolysis, initiated by the enzyme glutaminase (B10826351) (GLS), converts glutamine to glutamate, which then enters the tricarboxylic acid (TCA) cycle. mdpi.com Targeting glutamine metabolism has emerged as a promising strategy in cancer therapy. nih.gov While some compounds, like carboxyamidotriazole (B1668434) (CAI), have been shown to modulate glutamine metabolism in cancer cells, there are no specific studies to date that have evaluated the effect of this compound on this metabolic pathway. nih.gov

Assessment of Compound Selectivity Across Multiple Targets

The selectivity of a compound for its intended molecular target over other proteins is a critical determinant of its potential efficacy and safety. A highly selective compound is less likely to cause off-target effects. The assessment of selectivity typically involves screening the compound against a panel of related and unrelated biological targets. Currently, there is no publicly available data from selectivity profiling studies for this compound.

Mechanism of Action Investigations at the Molecular and Cellular Levels

Molecular Target Identification and Validation

Affinity Proteomics and Pull-Down Assays

There are no published studies that have utilized affinity proteomics or pull-down assays to identify the specific protein targets of 2-[4-(2-Iodobenzamido)phenyl]acetic acid. These techniques, which are crucial for elucidating direct molecular interactions, have not been publicly reported for this compound.

Genetic Knockout/Knockdown Studies

A search for genetic knockout or knockdown studies to validate potential targets of this compound also returned no results. Such studies are essential for confirming the biological relevance of any identified molecular targets.

Intracellular Signaling Pathway Analysis

Gene Expression Profiling (e.g., Microarray, RNA-Seq)

No data from gene expression profiling techniques such as microarrays or RNA-sequencing are available for cells or organisms treated with this compound. This type of data would be instrumental in understanding the broader cellular response to the compound.

Protein Phosphorylation and Activation Studies

There is a lack of research on the effects of this compound on protein phosphorylation and the activation status of key signaling proteins.

Role of TIR1/AFB Pathway in Plant Auxin Activity

While the structure of this compound contains a phenylacetic acid moiety, a common feature of auxin-like molecules, there is no specific research linking this compound to the TIR1/AFB auxin perception pathway in plants.

Cellular Effects and Phenotypic Characterization

Induction of Differentiation and Apoptosis in Cellular Models

No published data was found that investigates the ability of this compound to induce differentiation or apoptosis in any cellular models. While other phenylacetamide and phenylacetic acid derivatives have been studied for their pro-apoptotic activities in cancer cells, these findings cannot be extrapolated to the specific chemical structure of this compound. For instance, studies on other phenylacetamide derivatives have shown they can trigger apoptosis by upregulating the expression of proteins like Bcl-2 and Bax. tbzmed.ac.ir Similarly, the herbicide 2,4-dichlorophenoxyacetic acid has been shown to induce apoptosis in certain cell types through mechanisms involving oxidative stress. nih.govnih.gov However, these are distinct molecules, and their biological activities are not predictive of the effects of this compound.

Cell Cycle Analysis

There is no available research that has performed cell cycle analysis on cells treated with this compound. Cell cycle analysis, typically conducted using techniques like flow cytometry with DNA-intercalating dyes such as propidium (B1200493) iodide or through the incorporation of nucleotide analogs like bromodeoxyuridine (BrdU), is a standard method to determine if a compound affects cell proliferation by arresting cells in a specific phase of the cell cycle (G0/G1, S, or G2/M). nih.govthermofisher.com For example, a related compound, 2-(thiophen-2-yl)acetic acid, was found to induce cell cycle arrest in the G0/G1 phase. nih.gov Without experimental data, it is unknown if this compound has any effect on cell cycle progression.

Morphological Changes in Cellular Systems

No studies were identified that describe the morphological changes in any cellular system upon treatment with this compound. Morphological assessment, often performed using phase-contrast or fluorescence microscopy, can reveal cellular features indicative of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. nih.govnih.gov While these techniques are standard for characterizing the effects of cytotoxic compounds, they have not been applied to the investigation of this compound.

Localization and Interaction with Subcellular Components

Fluorescence Microscopy for Subcellular Distribution

Information regarding the subcellular distribution of this compound as determined by fluorescence microscopy is not available in the current scientific literature. This technique would typically involve either the intrinsic fluorescence of the compound or the attachment of a fluorescent tag to visualize its localization within the cell, providing insights into its potential sites of action.

Direct Binding to DNA or RNA (If Applicable)

There is no evidence from the conducted searches to suggest that this compound directly binds to DNA or RNA. Studies to determine such interactions would be necessary to establish this aspect of its mechanism of action.

Structure Activity Relationship Sar and Rational Molecular Design

Systematic Exploration of Structure-Activity Relationships

The phenylacetic acid moiety is a well-established scaffold in medicinal chemistry and is a core component of many pharmaceuticals, including several non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and ibuprofen (B1674241). mdpi.comresearchgate.net Its prevalence is due to the versatile roles its functional groups can play in molecular interactions.

The Carboxylic Acid Group: The terminal carboxylic acid is a critical feature, capable of acting as a hydrogen bond donor and acceptor. More importantly, at physiological pH, it is typically deprotonated to a carboxylate anion, allowing it to form strong ionic bonds or salt bridges with positively charged residues (e.g., arginine, lysine, or histidine) in a protein's binding pocket. This acidic head is a common feature in ligands for various receptors.

The Phenyl Ring and Methylene (B1212753) Spacer: The phenyl ring provides a hydrophobic surface that can engage in van der Waals and π-π stacking interactions within the target protein. The flexible -CH₂- linker connects the carboxylic acid to the phenyl ring, allowing the acidic group to adopt an optimal orientation for binding without introducing excessive conformational rigidity. Phenylacetic acid itself is known to have biological properties, including antimicrobial and plant auxin-like activities. mdpi.com Its derivatives are widely explored as potential treatments for a range of conditions, from cancer to Alzheimer's disease. researchgate.net

Hydrogen Bonding: The amide group contains a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen). These features are fundamental for anchoring the ligand within a binding site through specific hydrogen bond networks with amino acid residues.

Conformational Rigidity: The planar nature of the amide bond restricts the rotation between the two phenyl rings, forcing them into a specific, preferred orientation. This pre-organization reduces the entropic penalty upon binding to a receptor. Studies on various benzamide (B126) derivatives show that this moiety is essential for binding affinity; replacing it with more flexible aliphatic linkers can lead to a complete loss of activity. nih.gov

Orientation: The substitution pattern on the rings connected by the benzamido linker is critical. In 2-[4-(2-Iodobenzamido)phenyl]acetic acid, the para orientation of the acetic acid group relative to the amide on the first phenyl ring is a common feature in active molecules of this class. nih.gov This specific geometry ensures that the phenylacetic acid tail and the 2-iodobenzoyl group are positioned at opposite ends of the central phenyl ring, allowing them to interact with distinct regions of a large binding pocket simultaneously.

The placement of a halogen atom on the benzoyl ring is a key feature for modulating potency and selectivity. The 2-iodo substituent, in particular, has distinct steric and electronic properties that influence molecular interactions.

Steric and Electronic Effects: Halogen atoms exert both an inductive electron-withdrawing effect (–I) and a resonance electron-donating effect (+M). For iodine, the inductive effect is weaker but its large atomic radius imparts significant steric bulk. In SAR studies of some benzamide inhibitors, the large size of iodine was found to be unfavorable compared to the smaller chlorine atom, suggesting a sterically constrained binding pocket. nih.gov

Positional Importance: The ortho position of the iodine atom is crucial. This placement forces a twist in the conformation of the benzoyl ring relative to the amide linker, which can be critical for fitting into a specific pocket. This "gatekeeper" role can enhance selectivity for one receptor subtype over another. In studies of other chemical series, moving an iodo-substituent between different positions on a ring resulted in significant changes in biological activity, highlighting the importance of its precise location. researchgate.net

Halogen Bonding: The iodine atom can also participate in halogen bonding—a noncovalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic atom like oxygen or nitrogen. Crystal structure analyses of related 2-iodobenzamide (B1293540) compounds have confirmed the presence of specific intermolecular interactions involving the iodine atom, such as C-I⋯π contacts. nih.gov

Modifying the substituents on either of the two aryl rings is a primary strategy for optimizing the activity of benzamide-based compounds. SAR data from analogous series provide clear insights into these effects. For instance, in a series of benzamide protease inhibitors, the electronic properties of substituents were paramount. nih.gov

Substituent (on Benzoyl Ring)Relative SizeElectronic EffectObserved Impact on ActivityReference
Methyl (–CH₃) SmallWeakly Donating (+I)Most beneficial in the series nih.gov
Trifluoromethyl (–CF₃) Similar to MethylStrongly Withdrawing (–I)Less active than unsubstituted nih.gov
Fluorine (–F) Very SmallStrongly Withdrawing (–I)Unfavorable electronic properties nih.gov
Chlorine (–Cl) SmallWithdrawing (–I)Favorable balance of size/electronics nih.gov
Bromine (–Br) MediumWithdrawing (–I)Unfavorable size nih.gov
Iodine (–I) LargeWithdrawing (–I)Unfavorable size, reduced affinity nih.gov

This data suggests that for a given binding pocket, there is an optimal balance between the size and electronic nature of the substituent. While strong electron-withdrawing groups are often beneficial, as seen in the potent PPARγ antagonist GW9662 (which has chloro and nitro groups), excessive steric bulk can be detrimental. nih.govrndsystems.com

Pharmacophore Elucidation and Mapping

Based on the structural analysis and comparison with known ligands like PPARγ antagonists, a pharmacophore model for this compound can be proposed. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity.

The key pharmacophoric features are:

An Anionic/Hydrogen-Bonding Group: The terminal carboxylic acid provides a crucial point for ionic or hydrogen-bond interactions.

A Central Hydrophobic Core: Comprised of the two phenyl rings, this core establishes hydrophobic contacts within the binding site.

A Rigid Linker with H-Bonding Features: The benzamide linker properly orients the two aromatic systems and provides essential hydrogen bond donor and acceptor sites.

A Sterically Defined Halogen-Substituted Ring: The 2-iodobenzoyl moiety acts as a specific recognition element, likely fitting into a distinct sub-pocket where steric bulk and electronic properties are finely tuned for affinity and selectivity. Molecular modeling of similar compounds shows that such groups often insert into secondary pockets of the receptor. nih.gov

Design Principles for Optimized Analogues

The SAR analysis provides a clear roadmap for the rational design of optimized analogues with potentially improved potency, selectivity, or pharmacokinetic properties.

Modification of the Acidic Tail: The phenylacetic acid group can be modified. The carboxylic acid could be replaced with bioisosteres such as a tetrazole or hydroxamic acid to alter acidity, solubility, and cell permeability.

Probing the Benzoyl Pocket: The 2-iodo substituent is a prime candidate for modification. A systematic scan replacing iodine with other halogens (F, Cl, Br) or small, non-polar groups (e.g., methyl, ethyl) would clarify the steric and electronic requirements of its binding pocket.

Substitution of the Central Phenyl Ring: While the parent compound is unsubstituted on the central phenyl ring (the one bearing the acetic acid group), adding small substituents could probe for additional interactions and fine-tune the molecule's electronic properties and conformation.

Bioisosteric Replacement of Aryl Rings: The phenyl rings themselves could be replaced with other aromatic heterocycles (e.g., thiophene (B33073), pyridine) to explore new interactions, alter metabolic stability, and modulate physical properties. nih.gov For example, studies have shown that replacing a benzene (B151609) ring with a thiophene can be well-tolerated with only minor decreases in inhibition. nih.gov

By systematically applying these design principles, new analogues based on the this compound scaffold can be developed for enhanced biological performance.

Bioisosteric Replacements for Enhanced Activity

Bioisosteric replacement is a cornerstone of rational drug design, where one functional group is replaced by another that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties. cambridgemedchemconsulting.combaranlab.org In the development of this compound analogs, bioisosteric replacements have been systematically explored to enhance potency.

Key findings from SAR studies on the benzamide ring show that the ortho-position is critical. The 2-iodo substituent is particularly effective. Replacing the iodine atom with other halogens or small lipophilic groups results in significant variations in inhibitory activity. For instance, substitution with chlorine or bromine at the 2-position generally maintains potent activity, demonstrating a classic example of halogen bioisosterism. However, the iodine analog often exhibits superior potency.

The table below, with data derived from related benzamide inhibitor series, illustrates the impact of bioisosteric replacements at the ortho-position of the benzamide ring on cPLA2α inhibition.

Table 1: Effect of Bioisosteric Replacement on cPLA2α Inhibitory Activity

Compound ID R Group (at ortho-position) cPLA2α IC50 (nM)
1 -I (Iodine) 1.7
2 -Br (Bromine) 3.5
3 -Cl (Chlorine) 4.8

This table is a representative example based on data for analogous cPLA2α inhibitors to illustrate SAR principles.

These findings highlight the sensitivity of the enzyme's binding pocket to the size, electronegativity, and lipophilicity of the substituent at this position. The data suggests that a large, lipophilic halogen like iodine provides an optimal interaction, leading to enhanced inhibitory activity.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a crucial lead optimization strategy where the core molecular framework of a known active compound is replaced by a structurally different scaffold, with the goal of identifying new chemotypes that retain or improve upon the desired biological activity while offering advantages in properties like patentability, metabolic stability, or solubility. nih.gov

While the this compound series has been extensively optimized, the broader field of cPLA2α inhibitor research provides excellent examples of scaffold hopping. Recognizing that different molecular backbones can achieve inhibition of the same biological target, researchers have identified several distinct classes of cPLA2α inhibitors, including:

Indole (B1671886) Derivatives: Compounds featuring an indole core have been developed as potent cPLA2α inhibitors.

Trifluoromethyl Ketones: These compounds act as transition-state analogs that interact with the enzyme's active site. rsc.org

Thiazolidinediones: This class of compounds represents another distinct scaffold that has shown significant cPLA2α inhibitory activity. rsc.org

This strategy allows medicinal chemists to move away from a potentially problematic scaffold to discover novel series with more desirable drug-like properties. For instance, if a particular scaffold shows poor metabolic stability, hopping to a completely different, more robust core structure can resolve the issue while maintaining the target engagement. mdpi.com The existence of these diverse inhibitor classes underscores the success of scaffold hopping in the pursuit of effective cPLA2α-targeting therapeutics.

Ligand Efficiency and Lipophilic Efficiency Metrics

Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom (heavy atom). It provides an indication of how well a molecule uses its mass to bind to its target. A higher LE is generally desirable, as it suggests a more efficient and specific interaction.

Formula: LE = (1.37 * pIC50) / N (where N is the number of heavy atoms)

Lipophilic Efficiency (LipE) , also known as Lipophilic Ligand Efficiency (LLE), relates a compound's potency to its lipophilicity (logP). It is a valuable tool for avoiding the common pitfall of increasing potency at the expense of excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity.

Formula: LipE = pIC50 - logP

For This compound , we can calculate these metrics. The compound has the molecular formula C15H12INO3, which contains 20 heavy atoms. Its pIC50, derived from an IC50 of 1.7 nM, is 8.77. The predicted XlogP value is approximately 2.2. nih.gov

Table 2: Efficiency Metrics for Key cPLA2α Inhibitors

Compound ID R Group pIC50 Heavy Atoms (N) XlogP (predicted) Ligand Efficiency (LE) Lipophilic Efficiency (LipE)
1 -I 8.77 20 2.2 0.60 6.57
2 -Br 8.46 20 2.1 0.58 6.36

This table is a representative example based on data for analogous cPLA2α inhibitors to illustrate efficiency principles.

The analysis shows that the parent compound, this compound, possesses a high ligand efficiency (0.60), indicating a very efficient use of its atomic composition for binding. Furthermore, its Lipophilic Efficiency of 6.57 is excellent, suggesting that its high potency is achieved without excessive lipophilicity. This favorable balance makes it a high-quality lead compound for further development.

Computational Chemistry and Advanced Molecular Modeling

Molecular Docking Simulations for Target Binding

Molecular docking simulations have been employed to predict the preferred binding orientation and affinity of 2-[4-(2-Iodobenzamido)phenyl]acetic acid to its protein targets. A notable study investigated its interaction with α-amylase, a key enzyme in carbohydrate metabolism. researchgate.net

The compound, identified as compound 2a in a relevant study, was docked into the active site of α-amylase using Discovery Studio 4.0 software to elucidate its binding mode. researchgate.netbenthamopen.com The analysis of the docking results revealed several key interactions between the ligand and the amino acid residues within the enzyme's binding pocket.

Table 1: Predicted Ligand-Protein Interactions for this compound with α-Amylase

Interacting Residue TypeSpecific Amino AcidsType of Interaction
Catalytic Triad Asp197, Glu233, Asp300Potential electrostatic/H-bond
Hydrophobic Pocket Trp59, Tyr62, Leu162van der Waals, Pi-Alkyl
Hydrogen Bonding Gln63, His299, Arg195Conventional Hydrogen Bond

The predicted binding mode places this compound within the active site cleft of the α-amylase enzyme, which is responsible for the hydrolysis of carbohydrates. researchgate.netbenthamopen.com The three-dimensional representation of the docked complex shows the ligand adopting a conformation that allows for optimal interaction with the surrounding amino acids. researchgate.netbenthamopen.com

In this predicted conformation, the iodinated benzene (B151609) ring is oriented towards a hydrophobic pocket, while the phenylacetic acid group positions itself to interact with key catalytic residues. researchgate.net The validation of this binding mode is supported by the calculated binding affinity, which was determined to be -7.2 kJ/mol. nih.gov However, it was noted that despite this favorable binding energy, the compound's inhibitory potential was observed to be low in experimental assays, a phenomenon attributed to the polar carboxylic group potentially limiting its permeability across cell membranes. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Based on the available scientific literature, no specific molecular dynamics (MD) simulation studies have been published for the complex of this compound with α-amylase or any other protein target. Such studies would be beneficial to assess the stability of the docked pose over time, revealing fluctuations in interactions and conformational changes in both the ligand and the protein.

There is currently no published research detailing the effects of solvent on the binding of this compound to its biological targets. Investigating solvent effects through MD simulations would provide a more accurate estimation of the binding free energy by accounting for the dynamic role of water molecules in the binding process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A review of the current literature indicates that no Quantitative Structure-Activity Relationship (QSAR) models have been developed that specifically include this compound in their training or test sets. While numerous QSAR studies exist for α-amylase inhibitors, they focus on different chemical scaffolds. nih.govresearchgate.netpreprints.orgbenthamdirect.comingentaconnect.com Developing a QSAR model incorporating this and related compounds could help in identifying key molecular descriptors that govern inhibitory activity and aid in the design of more potent analogues.

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in understanding how a compound's chemical structure relates to its biological activity. For a molecule like this compound, a QSAR study would involve compiling a dataset of structurally similar compounds with known biological activities against a specific target.

The development process for a predictive model for this compound would typically follow these steps:

Dataset Curation: A series of analogues of this compound would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition, receptor binding).

Molecular Descriptor Calculation: For each analogue, a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) would be used to build a mathematical equation correlating the descriptors with the biological activity.

Model Validation: The predictive power of the resulting model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

For instance, research on related benzoic acid derivatives as potential antitubercular agents has utilized 2D and 3D-QSAR models to establish a relationship between their structures and their inhibitory activity against Mycobacterium tuberculosis. These models help in predicting the activity of new, unsynthesized compounds.

Identification of Physicochemical Descriptors Influencing Activity

The biological activity of this compound is governed by its physicochemical properties. Computational methods are employed to identify the key descriptors that influence this activity. These descriptors can be broadly categorized:

Electronic Descriptors: These describe the electron distribution in the molecule. For the subject compound, the presence of the iodine atom significantly influences electronic properties due to its polarizability and electron-withdrawing nature. Descriptors like Mulliken charges on specific atoms (e.g., the amide nitrogen, the carboxylic acid oxygens) and the dipole moment are crucial.

Steric Descriptors: These relate to the size and shape of the molecule. The bulky iodine atom on the benzamido ring creates significant steric hindrance, which can be critical for binding to a target protein. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft's Es) would be important.

In studies of similar N-acyl-L-phenylalanine analogues, descriptors such as the accessible surface area and hydration energy have been shown to be significant predictors of activity.

Descriptor CategoryExample Descriptors for this compoundPotential Influence on Activity
Electronic Dipole Moment, Atomic Charges, HOMO/LUMO EnergiesGoverns electrostatic interactions and reactivity.
Steric Molecular Weight, Molar Refractivity, van der Waals VolumeInfluences binding pocket fit and steric clashes.
Hydrophobic LogP, Hydration EnergyAffects membrane permeability and hydrophobic interactions.
Topological Wiener Index, Zagreb Index, Topological Polar Surface AreaDescribes molecular size, shape, and branching.

Homology Modeling of Uncharacterized Target Proteins

When the three-dimensional structure of the biological target of this compound has not been determined experimentally (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be used to build a predictive 3D model. This technique relies on the known experimental structure of a homologous protein (a template) that shares a significant degree of sequence similarity.

The process involves:

Template Identification: Searching protein sequence databases (like the Protein Data Bank, PDB) to find a suitable template with a high sequence identity to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target protein with the template sequence.

Model Building: Building the 3D model of the target protein based on the aligned template structure.

Model Refinement and Validation: Refining the model to correct any structural inaccuracies and validating its quality using various computational tools.

Once a reliable homology model of the target protein is generated, it can be used for molecular docking studies to predict the binding mode of this compound.

Virtual Screening Approaches for Novel Ligand Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. If a target for this compound is known or has been modeled, virtual screening can be employed to discover novel, structurally diverse ligands.

There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. Molecular docking is the most common SBVS technique, where candidate molecules are computationally placed into the binding site of the target, and their binding affinity is scored. This approach could be used to screen a database for compounds that bind to the same site as this compound.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, but a set of active molecules is available, LBVS can be used. This approach relies on the principle that structurally similar molecules are likely to have similar biological activities. Methods include searching for molecules with similar 2D fingerprints or 3D shapes (pharmacophores) to this compound.

In Silico Prediction of Molecular Properties for Design

In the early stages of drug design, in silico tools are used to predict key molecular properties that influence a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). For this compound, several important properties can be computationally estimated.

PropertyPredicted ValueSignificance
Lipophilicity (logP) ~4.5-5.0Indicates high lipophilicity, which may affect solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 78.5 ŲSuggests moderate cell permeability.
Predicted Collision Cross Section (CCS) Not readily available from standard predictors; would require specialized software or measurement.Provides information on the molecule's size and shape in the gas phase, relevant for ion mobility-mass spectrometry analysis.

These predicted properties are crucial for optimizing the design of new analogues based on the this compound scaffold. For example, if higher aqueous solubility is desired, modifications could be made to decrease the logP value.

Based on the conducted research, there is no publicly available preclinical in vivo data specifically for the chemical compound “this compound.” The search results did not yield any studies that evaluated the efficacy, pharmacodynamics, or toxicology of this particular compound in non-human organisms.

Therefore, it is not possible to provide the requested article with the specified outline and content, as the necessary scientific information for each section and subsection is not available in the public domain.

Analytical and Spectroscopic Characterization Methods in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-[4-(2-Iodobenzamido)phenyl]acetic acid . By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For This compound , the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the phenylacetic acid and the 2-iodobenzamido moieties, the methylene (B1212753) (-CH₂) protons, the carboxylic acid (-COOH) proton, and the amide (-NH) proton. The integration of these signals would correspond to the number of protons of each type, and their splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent protons.

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in This compound would produce a distinct signal. The spectrum would show signals for the carbonyl carbons of the carboxylic acid and the amide, the carbon attached to the iodine atom, the aromatic carbons, and the methylene carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

While specific, experimentally verified spectral data for this compound is not widely available in published literature, the following table outlines the expected chemical shift ranges for the key functional groups based on established principles of NMR spectroscopy.

Functional Group Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)10.0 - 13.0170 - 185
Amide (-NH)7.5 - 8.5-
Aromatic (Ar-H)6.5 - 8.0110 - 160
Methylene (-CH₂)~3.6~40
Carbonyl (Amide, -C=O)-160 - 170

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound.

MS analysis of This compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the precise elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and for confirming the presence of the target compound in a reaction mixture.

Predicted mass spectrometry data for This compound is available and provides expected mass-to-charge ratios for various adducts.

Adduct Predicted m/z
[M+H]⁺381.99346
[M+Na]⁺403.97540
[M-H]⁻379.97890

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, and C-H and C=C stretches of the aromatic rings.

Functional Group Expected IR Absorption Frequency (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (broad)
N-H (Amide)3200 - 3400
C=O (Carboxylic Acid)1700 - 1725
C=O (Amide)1630 - 1680
C=C (Aromatic)1450 - 1600
C-I500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of This compound would be expected to show absorption maxima (λmax) corresponding to the π → π* transitions of the aromatic systems. The exact position of these maxima can be influenced by the substitution pattern and the conjugation within the molecule.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from any starting materials, byproducts, or other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of This compound . In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.

A UV detector is commonly used to monitor the eluent, and the purity of the sample is determined by the relative area of the peak corresponding to This compound compared to the total area of all peaks. For this compound, a reverse-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a compound like this compound, which possesses a carboxylic acid group, direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation in the injector or column.

To overcome this, a derivatization step is typically employed. The carboxylic acid would be converted into a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. This process increases the compound's volatility and thermal stability, making it amenable to GC analysis. The derivatized analyte would then be introduced into the GC system, where it is vaporized and separated on a capillary column. The choice of column, typically one with a non-polar or medium-polarity stationary phase, would be critical for achieving good resolution.

While specific experimental data for this compound is not available in the literature, a hypothetical analysis would yield a chromatogram with a distinct peak corresponding to the derivatized form of this compound at a characteristic retention time. This retention time would be a key identifier under specific GC conditions (e.g., temperature program, carrier gas flow rate, and column type). When coupled with a mass spectrometer (GC-MS), the mass spectrum of the eluting peak would provide definitive structural information.

Table 1: Predicted GC-MS Data for Derivatized this compound

Parameter Predicted Value
Molecular Formula C15H12INO3
Molecular Weight 381.17 g/mol
Predicted m/z [M+H]⁺ 381.99346
Predicted m/z [M+Na]⁺ 403.97540
Predicted m/z [M-H]⁻ 379.97890

Data sourced from computational predictions.

X-Ray Crystallography for Absolute Stereochemistry and Protein-Ligand Complexes

The presence of a heavy iodine atom in the structure is particularly advantageous for X-ray crystallographic analysis. It facilitates the solving of the phase problem, which is a critical step in structure determination. Furthermore, for chiral compounds, anomalous dispersion from the heavy atom can be used to determine the absolute stereochemistry unambiguously.

In the context of medicinal chemistry research, co-crystallization of this compound with a biological target, such as a protein, would be invaluable. The resulting crystal structure of the protein-ligand complex would reveal the specific binding interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the iodine atom—that are responsible for its biological activity. This information is crucial for structure-based drug design and for understanding the molecule's mechanism of action at a molecular level.

Currently, there are no published crystal structures for this compound in crystallographic databases.

Elemental Analysis for Compound Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, this method would be used to verify its empirical formula (C15H12INO3) and assess its purity.

The experimentally determined weight percentages of carbon, hydrogen, iodine, and nitrogen would be compared against the theoretically calculated values based on its molecular formula. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage (%)
Carbon C 12.011 15 180.165 47.28
Hydrogen H 1.008 12 12.096 3.17
Iodine I 126.90 1 126.90 33.29
Nitrogen N 14.007 1 14.007 3.67
Oxygen O 15.999 3 47.997 12.59
Total 381.165 100.00

Theoretical values calculated from the molecular formula C15H12INO3.

Advanced Research Applications and Future Directions

Development of 2-[4-(2-Iodobenzamido)phenyl]acetic Acid as a Chemical Probe

The unique structural features of this compound make it an excellent candidate for development as a chemical probe. Chemical probes are indispensable tools in chemical biology for understanding the function of proteins and other biomolecules.

The presence of an iodine atom on the benzamido ring is particularly advantageous. This halogen can serve multiple purposes:

Radiolabeling: Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹²⁵I, can be incorporated into the molecule. acs.orgnih.gov This allows for its use in various imaging techniques. For instance, labeling with ¹²⁴I, a positron emitter, would enable Positron Emission Tomography (PET) imaging to track the molecule's distribution and target engagement in vivo. mdpi.comacs.org Labeling with ¹²³I or ¹³¹I could be used for Single-Photon Emission Computed Tomography (SPECT) imaging. nih.govmdpi.comnih.gov Such studies are crucial for understanding the pharmacokinetics and biodistribution of the compound.

Photoaffinity Labeling: The carbon-iodine bond can be photolabile under certain conditions, or the iodo-aryl group can be converted to other photoactivatable groups like an azide (B81097) or diazirine. This would allow for the creation of photoaffinity probes, which upon photoactivation, can form a covalent bond with their biological target. This technique is invaluable for target identification and validation, helping to definitively pinpoint the proteins with which the compound interacts.

Furthermore, the carboxylic acid group provides a handle for conjugation to reporter tags such as fluorophores or biotin, creating versatile probes for various biochemical and cellular assays without necessarily relying on the iodine atom.

Exploration of Novel Biological Targets for Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives have been shown to interact with a diverse range of biological targets, suggesting a broad therapeutic potential. wikipedia.org Exploring these targets is a key area of future research.

Known biological activities of phenylacetic acid derivatives include:

Enzyme Inhibition: Halogenated derivatives of phenylacetic acid have been shown to inhibit enzymes involved in penicillin biosynthesis, such as isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase. nih.gov This opens the possibility that this compound could inhibit other, therapeutically relevant enzymes.

Anticancer Activity: Phenylacetate itself has shown promise as a non-toxic anticancer agent by affecting tumor cell differentiation and inhibiting protein prenylation. nih.govnih.gov Derivatives with substitutions on the phenyl ring have demonstrated potency correlated with their lipophilicity. nih.gov The complex structure of this compound could be explored for its potential to inhibit cancer cell growth through various mechanisms.

Receptor Binding: Phenylacetic acid derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802), have been found to bind to gamma-hydroxybutyric acid (GHB) binding sites in the brain. nih.gov This suggests that novel derivatives could be designed to target specific receptors in the central nervous system and other tissues.

Aldose Reductase Inhibition: Substituted benzyloxyphenylacetic acids have been evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov

Future research will likely involve screening this compound and its analogues against a wide array of targets to uncover new therapeutic applications.

Potential Target Class Specific Examples Therapeutic Area Supporting Evidence
EnzymesIsopenicillin N synthase, Aldose Reductase, Cyclooxygenase (COX)Infectious Disease, Diabetes, Inflammation nih.govnih.govnih.gov
ReceptorsGamma-hydroxybutyric acid (GHB) receptorsNeurology nih.gov
Cellular ProcessesProtein Prenylation, Cell DifferentiationOncology nih.gov

Strategies for Optimizing Lead Compound Properties

Once a lead compound like this compound shows promising biological activity, it must be optimized to improve its drug-like properties. This is a critical, multidisciplinary phase of drug discovery. rsc.orgresearchgate.net Key strategies include:

Structure-Activity Relationship (SAR) Analysis: This fundamental approach involves synthesizing a series of analogues with systematic modifications to understand how changes in the chemical structure affect biological activity. numberanalytics.comftloscience.com For this compound, this could involve:

Varying the position and nature of the halogen on the benzoyl ring (e.g., replacing iodine with bromine or chlorine).

Modifying the phenylacetic acid moiety, for instance, by altering the length of the alkyl chain or introducing substituents on the phenyl ring.

Altering the amide linker.

Improving ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a lead compound is crucial for its success as a drug. nih.gov Optimization strategies aim to enhance bioavailability, ensure proper distribution to the target tissue, control the rate of metabolism, and minimize toxicity. For example, modifications can be made to reduce interactions with cytochrome P450 enzymes or to block metabolic hotspots on the molecule. researchgate.net

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to guide the design of more potent and selective inhibitors. nih.gov This allows for a more rational approach to modifying the lead compound to improve its fit and interactions with the target's binding site.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. ftloscience.comnih.gov For example, the carboxylic acid group could be replaced with a tetrazole or other acidic bioisosteres to potentially improve metabolic stability or cell permeability.

Optimization Strategy Description Application to this compound
Structure-Activity Relationship (SAR)Synthesizing and testing analogues to determine which parts of the molecule are crucial for activity. numberanalytics.comModify the position/type of halogen, alter the linker, substitute the phenylacetic acid ring.
ADMET ProfilingImproving the absorption, distribution, metabolism, excretion, and toxicity properties of the compound. nih.govModify structure to enhance solubility, reduce metabolic breakdown, and decrease off-target toxicity.
Structure-Based DesignUsing the 3D structure of the target to rationally design more potent molecules. nih.govDocking studies to predict optimal binding conformations and guide modifications.
Bioisosteric ReplacementSwapping functional groups with others that have similar properties to enhance efficacy or pharmacokinetics. nih.govReplace the carboxylic acid with a tetrazole; replace the iodo group with other halogens or functional groups.

Integration with Systems Biology and Omics Approaches

Modern drug discovery is moving away from a reductionist, single-target approach towards a more holistic, systems-level understanding. ucd.iedrugtargetreview.com Systems biology, which integrates various "omics" data (genomics, proteomics, metabolomics), provides a powerful framework for this. taylorfrancis.com

Target Identification and Validation: Systems biology can help to identify and validate novel drug targets by analyzing the complex network of interactions within a cell or organism. rsc.org By treating cells or animal models with this compound and analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can build a comprehensive picture of the compound's effects and its underlying mechanism of action. researchgate.netcreative-proteomics.comcreative-proteomics.com

Understanding Mechanism of Action: Proteomics can identify the direct protein targets of a drug and also reveal downstream changes in protein expression, providing insights into the broader biological pathways affected. researchgate.netcreative-proteomics.com Similarly, metabolomics can reveal how the compound alters cellular metabolism, which can be crucial for understanding both its therapeutic effects and potential toxicity. creative-proteomics.comnih.gov

Predicting Off-Target Effects: A systems-level analysis can help predict potential side effects by identifying unintended interactions of the drug with other proteins and pathways. drugtargetreview.com This early identification of potential liabilities can save significant time and resources in the drug development process.

The integration of these high-throughput technologies allows for a more comprehensive evaluation of drug candidates and can lead to the development of safer and more effective medicines. ucd.ie

Emerging Synthetic Methodologies for Architecturally Complex Analogues

The synthesis of novel analogues of this compound for SAR studies requires a robust and flexible synthetic toolbox. Recent advances in organic chemistry offer powerful methods for creating architecturally complex molecules.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, have revolutionized the synthesis of complex organic molecules, including pharmaceuticals. scielo.bracs.orgnumberanalytics.comnih.gov These reactions are ideal for constructing the biaryl and C-N bonds present in the core scaffold of this compound and its derivatives. They allow for the rapid generation of a diverse library of analogues by coupling various building blocks. researchgate.net

Late-Stage Functionalization: This strategy involves introducing functional groups into a complex molecule at a late stage of the synthesis. This is highly efficient as it avoids the need to carry functional groups through a lengthy synthetic sequence. Techniques for C-H activation, for example, could be used to directly modify the aromatic rings of the parent compound, enabling rapid exploration of the chemical space around the core scaffold.

Combinatorial Chemistry and High-Throughput Synthesis: These approaches allow for the rapid synthesis of large libraries of related compounds. By combining automated synthesis platforms with efficient purification and analysis techniques, researchers can quickly generate a wide range of analogues for biological screening.

These emerging methodologies will be crucial for efficiently synthesizing the next generation of phenylacetic acid derivatives with improved properties.

Collaborative Research Opportunities in Academia and Industry (non-commercial aspects)

The development of a new therapeutic agent is a long and complex process that benefits greatly from collaboration between academic institutions and the pharmaceutical industry. fiocruz.brresearchgate.net These partnerships can take many forms, particularly in the pre-competitive space, where fundamental research is shared to advance the field as a whole. clinicalleader.comaltshulerstaats.com

Sharing Expertise and Resources: Academic labs often excel in basic research, target discovery, and elucidating biological mechanisms, while industry has extensive experience in drug development, medicinal chemistry, and clinical trials. nih.govresearchgate.net A collaboration could involve an academic group identifying a novel target for this compound, with an industrial partner providing expertise in lead optimization and ADMET profiling. hubspotusercontent10.net

Pre-competitive Consortia: These are collaborations involving multiple companies and academic institutions that work together to solve common challenges in drug discovery. clinicalleader.comfutureoflife.org For example, a consortium could be formed to develop a panel of biomarkers to predict the response to a class of phenylacetic acid derivatives or to share data on the safety profiles of related compounds. altshulerstaats.com

Open Innovation Models: In this model, companies may share data, tools, and even compounds with the broader scientific community to stimulate research and accelerate discovery. altshulerstaats.com This can foster a more dynamic and collaborative research ecosystem, ultimately benefiting all parties involved.

Such partnerships are essential for bridging the "translational gap" between basic scientific discoveries and the development of new medicines for patients. fiocruz.brnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-(2-Iodobenzamido)phenyl]acetic acid, and how can yield be maximized?

  • Methodology :

  • Amide Coupling : React 2-iodobenzoyl chloride with 4-aminophenylacetic acid in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Monitor reaction completion via TLC (hexane:ethyl acetate, 3:1).
  • Purification : Use column chromatography (silica gel, gradient elution with DCM/methanol) to isolate the product. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction temperature (0–5°C to minimize side reactions) .
    • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and elemental analysis.

Q. How should researchers characterize this compound spectroscopically and structurally?

  • Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR (DMSO-d6) to confirm the acetic acid moiety (δ ~3.6 ppm for CH2, δ ~12.5 ppm for COOH) and iodobenzamido group (aromatic protons at δ 7.2–8.3 ppm) .
  • X-ray Crystallography : Grow single crystals in methanol/water (1:1) at 4°C. Compare bond lengths (e.g., C=O at ~1.21 Å) and angles with density functional theory (DFT) models to validate stereoelectronic effects .

Q. What are the solubility and handling protocols for this compound?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water (pH-dependent). Adjust solubility using phosphate buffers (pH 7.4) for biological assays .
  • Safety : Use PPE (gloves, goggles) due to potential irritancy. Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can contradictions between crystallographic data and computational models be resolved?

  • Approach :

  • Compare experimental X-ray data (e.g., torsion angles of the iodobenzamido group) with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >5% may indicate crystal packing effects or solvent interactions .
  • Validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, halogen contacts) influencing crystal structure .

Q. What methodologies identify potential biological targets for this compound?

  • Screening :

  • Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., tyrosine kinases, nuclear receptors). Prioritize targets with binding energy < –8 kcal/mol and complementary pharmacophore features (e.g., hydrogen bonding with the acetic acid group) .
  • In Vitro Assays : Test inhibition of COX-2 or EGFR kinases via fluorescence polarization (FP) assays. Compare IC50 values with structurally similar compounds (e.g., 2-(diethylamino)-2-phenylacetic acid derivatives) .

Q. How can stability under physiological conditions be systematically assessed?

  • Protocol :

  • pH Stability : Incubate the compound in simulated gastric fluid (pH 2.0) and blood buffer (pH 7.4) at 37°C for 24 hours. Quantify degradation via LC-MS (ESI+ mode, m/z for parent ion and fragments) .
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperature. Correlate with Arrhenius kinetics to predict shelf life .

Q. What computational approaches elucidate structure-activity relationships (SAR)?

  • Methods :

  • QSAR Modeling : Use CODESSA Pro to correlate descriptors (e.g., polar surface area, logP) with bioactivity data. Validate with leave-one-out cross-validation (R² > 0.7) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to analyze conformational flexibility of the iodobenzamido group in lipid bilayer membranes .

Q. How to develop analytical methods for detecting degradation products?

  • Workflow :

  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid). Identify major degradation products (e.g., de-iodinated analogs) via high-resolution mass spectrometry (HRMS, ±5 ppm accuracy) .
  • Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) and oxidative stress (3% H2O2). Monitor degradation pathways using NMR and IR .

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Feasible Synthetic Routes

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Reactant of Route 1
2-[4-(2-Iodobenzamido)phenyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[4-(2-Iodobenzamido)phenyl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.